molecular formula C12H10N2O2S B144552 2-Nitro-5-(phenylthio)aniline CAS No. 43156-47-4

2-Nitro-5-(phenylthio)aniline

Cat. No. B144552
CAS RN: 43156-47-4
M. Wt: 246.29 g/mol
InChI Key: AJGJUXSVUPXOHL-UHFFFAOYSA-N
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Description

2-Nitro-5-(phenylthio)aniline is a compound that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly studied in these papers, they provide insights into similar compounds that can help infer properties and reactivity. The first paper discusses a compound with a nitro and a thiophene group attached to an aniline, which shares some structural similarities with 2-Nitro-5-(phenylthio)aniline . The second paper examines a palladium complex with 2-(methylthio)aniline, a molecule that also contains an aniline and a sulfur-containing substituent .

Synthesis Analysis

The synthesis of related compounds involves the formation of a bidentate ligand through the reaction of an amino group with a suitable electrophile, such as methyl iodide in the case of 2-(methylthio)aniline . For 2-Nitro-5-(phenylthio)aniline, a similar approach could be employed, where a phenylthio group is introduced to an aniline precursor, followed by nitration to add the nitro group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. The compound in the first paper crystallizes in the monoclinic space group and has been optimized using theoretical methods . The palladium complex in the second paper has a nearly square-planar geometry around the palladium, with the ligand forming a five-membered chelate ring . These findings suggest that 2-Nitro-5-(phenylthio)aniline would likely have a planar structure around the nitro and phenylthio substituents due to resonance stabilization.

Chemical Reactions Analysis

The palladium complex described in the second paper is an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water . This indicates that 2-Nitro-5-(phenylthio)aniline could potentially act as a ligand in similar palladium-catalyzed reactions, given the structural similarity of the sulfur and nitrogen donors.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Nitro-5-(phenylthio)aniline can be inferred from spectroscopic and theoretical investigations. The first paper provides detailed information on the vibrational frequencies and electronic absorption spectra, as well as molecular orbitals and electrostatic potential analyses . These properties are crucial for understanding the reactivity and stability of the compound. The second paper highlights the catalyst's high efficiency and stability in water, suggesting that 2-Nitro-5-(phenylthio)aniline could exhibit similar solubility and stability characteristics .

Scientific Research Applications

Electrochromic Materials

Li et al. (2017) synthesized novel donor–acceptor systems employing Nitrotriphenylamine units and different thiophene derivatives, including a compound related to 2-Nitro-5-(phenylthio)aniline. These systems were used to create stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region, due to their high optical contrasts and fast switching speeds (Li et al., 2017).

Catalytic Hydrogenation Studies

Sheng et al. (2016) explored the catalytic hydrogenation of nitrobenzene to aniline over Pt catalysts. Their research provides insights into the reaction mechanisms at the molecular level, which are crucial for understanding the synthesis of aniline and related compounds (Sheng et al., 2016).

Azo Coupling Reactions

Pr̆ikryl et al. (2007) studied the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with anilines, leading to the formation of triazenes and azo compounds. This reaction is significant in the field of dye and pigment synthesis, where 2-Nitro-5-(phenylthio)aniline derivatives could be applicable (Pr̆ikryl et al., 2007).

Synthesis of Aryl Sulfones and Sulfoxides

Serushkina et al. (2002) discussed the synthesis of aryl dinitrophenyl sulfones and sulfoxides, including the transformation of nitro groups in these compounds. This research could be relevant for the chemical manipulation of 2-Nitro-5-(phenylthio)aniline for various applications (Serushkina et al., 2002).

properties

IUPAC Name

2-nitro-5-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJUXSVUPXOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068458
Record name Benzenamine, 2-nitro-5-(phenylthio)-
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(phenylthio)aniline

CAS RN

43156-47-4
Record name 2-Nitro-5-(phenylthio)benzenamine
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Record name 2-Nitro-5-phenylthioaniline
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Record name Benzenamine, 2-nitro-5-(phenylthio)-
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Record name Benzenamine, 2-nitro-5-(phenylthio)-
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Record name 2-nitro-5-(phenylthio)aniline
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Record name 2-NITRO-5-PHENYLTHIOANILINE
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Synthesis routes and methods I

Procedure details

5 G. of 2-amino-4-chloro-1-nitrobenzene is added to a solution of sodium phenyl mercaptide, prepared under nitrogen from 2.53 g. 57% sodium hydride and 6.2 ml. thiophenol in 20 ml. dimethylformamide, with a 10 ml. dimethylformamide rinse. The mixture is stirred under nitrogen for 3 hours at 20°-30° C and then diluted with water. The crude product is washed with water and hexane, then recrystallized from methanol, yielding 2-amino-4-phenylthio-1-nitrobenzene.
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Synthesis routes and methods II

Procedure details

2.53 G. 57% sodium hydride in oil suspension in 20 ml. dimethylformamide is treated with 6.2 ml. thiophenol under nitrogen. 5.0 G. 2-amino-4-chloro-1-nitrobenzene is added and the mixture stirred for three hours. Water is added and the product filtered off and washed with water and hexane. Recrystallization from methanol gives pure 2-amino-4-phenylthio-1-nitrobenzene.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A mixture of 6.0 kg. of 1-amino-2-nitro-4-chlorobenzene and 7.2 kg. of potassium carbonate in 25 l. of DMF under nitrogen is treated with 4.0 kg. of thiophenol. The mixture is stirred for 2 hours, cooled, and diluted with 140 l. of ice water. The mixture is stirred for 1 hour, and 1-amino- 2-nitro-5-phenylthiobenzene is isolated by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Washbourn - 2019 - search.proquest.com
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Number of citations: 4 search.proquest.com

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